molecular formula C17H17NO3 B7841935 2-[4-(N-methyl-2-phenylacetamido)phenyl]acetic acid

2-[4-(N-methyl-2-phenylacetamido)phenyl]acetic acid

Cat. No.: B7841935
M. Wt: 283.32 g/mol
InChI Key: QDOZVBLKWOITFA-UHFFFAOYSA-N
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Description

2-[4-(N-methyl-2-phenylacetamido)phenyl]acetic acid is a complex organic compound with the molecular formula C17H17NO3 This compound features a phenyl group attached to an acetic acid moiety, with a methylated amide group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(N-methyl-2-phenylacetamido)phenyl]acetic acid typically involves multiple steps, starting with the reaction of phenylacetic acid with methylamine to form N-methyl-2-phenylacetamide. This intermediate is then coupled with 4-aminophenylacetic acid under specific conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would likely include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(N-methyl-2-phenylacetamido)phenyl]acetic acid can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can lead to the formation of amines or other reduced forms.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

  • Substitution: : Electrophilic aromatic substitution reactions can be facilitated by using strong acids or Lewis acids.

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones, or aldehydes.

  • Reduction: : Amines or alcohols.

  • Substitution: : Halogenated derivatives or nitro compounds.

Scientific Research Applications

2-[4-(N-methyl-2-phenylacetamido)phenyl]acetic acid has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biochemical studies.

  • Industry: : Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 2-[4-(N-methyl-2-phenylacetamido)phenyl]acetic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2-[4-(N-methyl-2-phenylacetamido)phenyl]acetic acid is similar to other phenylacetic acid derivatives, such as:

  • Phenylacetic acid: : The parent compound without the amide group.

  • N-methyl-2-phenylacetamide: : The intermediate in its synthesis.

  • 4-aminophenylacetic acid: : A precursor in its synthesis.

These compounds share structural similarities but differ in their functional groups and potential applications. The presence of the amide group in this compound gives it unique chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-[4-[methyl-(2-phenylacetyl)amino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-18(16(19)11-13-5-3-2-4-6-13)15-9-7-14(8-10-15)12-17(20)21/h2-10H,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOZVBLKWOITFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)CC(=O)O)C(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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